molecular formula C35H30N4O4 B12423339 Midostaurin-d5

Midostaurin-d5

Cat. No.: B12423339
M. Wt: 575.7 g/mol
InChI Key: BMGQWWVMWDBQGC-WBNDSJHMSA-N
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Description

Midostaurin-d5 is a deuterated derivative of midostaurin, a multi-targeted protein kinase inhibitor. Midostaurin is primarily used in the treatment of acute myeloid leukemia and systemic mastocytosis. The deuterated version, this compound, is often used in scientific research to study the pharmacokinetics and metabolic pathways of midostaurin due to its enhanced stability and reduced metabolic rate.

Preparation Methods

Synthetic Routes and Reaction Conditions

Midostaurin-d5 is synthesized through a semi-synthetic route starting from staurosporine, an alkaloid produced by the bacterium Streptomyces staurosporeus. The process involves the following steps:

    Benzoylation Reaction: Staurosporine undergoes a benzoylation reaction to form midostaurin.

    Deuteration: Midostaurin is then subjected to a deuteration process where hydrogen atoms are replaced with deuterium atoms. This is typically achieved using deuterated reagents under controlled conditions to ensure selective deuteration.

Industrial Production Methods

The industrial production of this compound involves large-scale fermentation of Streptomyces staurosporeus to produce staurosporine, followed by chemical synthesis steps including benzoylation and deuteration. The process is optimized to achieve high purity and yield, with stringent quality control measures to ensure the final product meets pharmaceutical standards.

Chemical Reactions Analysis

Types of Reactions

Midostaurin-d5 undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form hydroxylated derivatives.

    Reduction: Reduction reactions can convert this compound to its reduced forms.

    Substitution: Substitution reactions can occur at specific positions on the molecule, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Reagents like halogens and nucleophiles are employed under controlled conditions.

Major Products

The major products formed from these reactions include hydroxylated, reduced, and substituted derivatives of this compound, each with distinct chemical and biological properties.

Scientific Research Applications

Midostaurin-d5 is extensively used in scientific research for various applications:

    Pharmacokinetics: Studying the absorption, distribution, metabolism, and excretion of midostaurin.

    Metabolic Pathways: Investigating the metabolic pathways and identifying metabolites.

    Drug Development: Used as a reference compound in the development of new kinase inhibitors.

    Cancer Research: Exploring its effects on cancer cell lines and its potential as an anti-cancer agent.

    Biological Studies: Understanding its interaction with various biological targets and pathways.

Mechanism of Action

Midostaurin-d5 exerts its effects by inhibiting multiple receptor tyrosine kinases, including:

  • Protein Kinase C Alpha (PKC alpha)
  • Vascular Endothelial Growth Factor Receptor 2 (VEGFR2)
  • Stem Cell Factor Receptor (c-KIT)
  • Platelet-Derived Growth Factor Receptor (PDGFR)
  • FMS-like Tyrosine Kinase 3 (FLT3)

The inhibition of these kinases disrupts downstream signaling pathways, leading to growth arrest and apoptosis of cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • Staurosporine : The parent compound from which midostaurin is derived.
  • Sunitinib : Another multi-targeted kinase inhibitor used in cancer treatment.
  • Sorafenib : A kinase inhibitor with a similar mechanism of action.

Uniqueness

Midostaurin-d5 is unique due to its deuterated nature, which provides enhanced stability and reduced metabolic rate compared to non-deuterated midostaurin. This makes it a valuable tool in pharmacokinetic studies and drug development.

Properties

Molecular Formula

C35H30N4O4

Molecular Weight

575.7 g/mol

IUPAC Name

2,3,4,5,6-pentadeuterio-N-[(2S,3R,4R,6R)-3-methoxy-2-methyl-16-oxo-29-oxa-1,7,17-triazaoctacyclo[12.12.2.12,6.07,28.08,13.015,19.020,27.021,26]nonacosa-8,10,12,14,19,21,23,25,27-nonaen-4-yl]-N-methylbenzamide

InChI

InChI=1S/C35H30N4O4/c1-35-32(42-3)25(37(2)34(41)19-11-5-4-6-12-19)17-26(43-35)38-23-15-9-7-13-20(23)28-29-22(18-36-33(29)40)27-21-14-8-10-16-24(21)39(35)31(27)30(28)38/h4-16,25-26,32H,17-18H2,1-3H3,(H,36,40)/t25-,26-,32-,35+/m1/s1/i4D,5D,6D,11D,12D

InChI Key

BMGQWWVMWDBQGC-WBNDSJHMSA-N

Isomeric SMILES

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(=O)N(C)[C@@H]2C[C@@H]3N4C5=CC=CC=C5C6=C7C(=C8C9=CC=CC=C9N(C8=C64)[C@]([C@@H]2OC)(O3)C)CNC7=O)[2H])[2H]

Canonical SMILES

CC12C(C(CC(O1)N3C4=CC=CC=C4C5=C6C(=C7C8=CC=CC=C8N2C7=C53)CNC6=O)N(C)C(=O)C9=CC=CC=C9)OC

Origin of Product

United States

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